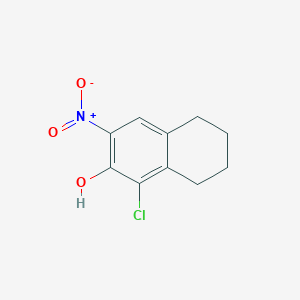

5-Chloro-6-hydroxy-7-nitrotetralin

Description

Properties

Molecular Formula |

C10H10ClNO3 |

|---|---|

Molecular Weight |

227.64 g/mol |

IUPAC Name |

1-chloro-3-nitro-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C10H10ClNO3/c11-9-7-4-2-1-3-6(7)5-8(10(9)13)12(14)15/h5,13H,1-4H2 |

InChI Key |

COCZJWVWXMGIQM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C(=C(C=C2C1)[N+](=O)[O-])O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position Effects

The positions of nitro, chloro, and hydroxyl groups significantly alter physicochemical properties. For example:

- 6-Nitro-substituted compound (9b) from contains tert-butyl and ethyl groups, leading to steric hindrance and altered solubility compared to 5-Chloro-6-hydroxy-7-nitrotetralin. The nitro group at position 6 in compound 9b likely reduces aromaticity differently than the nitro at position 7 in the target compound .

- 2-Chloro-5-nitropyridine () shares nitro and chloro substituents but on a pyridine ring. The electron-withdrawing nitro group in pyridine derivatives enhances electrophilic substitution reactivity, whereas in tetralin systems, it may stabilize radical intermediates .

Table 1: Substituent Effects in Related Compounds

Physicochemical Properties

- Spectroscopic Data : Compound 9b () exhibits distinct ¹H NMR peaks (e.g., δ 7.591 ppm for H-7), which could guide characterization of the target compound’s aromatic protons. The hydroxyl group in this compound would likely cause downfield shifts in NMR .

- Stability : Nitro groups in tetralin derivatives may confer thermal instability compared to pyridine-based analogs due to strain in the bicyclic system.

Table 2: Comparative Physicochemical Data

Preparation Methods

Structural and Electronic Features

The tetralin backbone (1,2,3,4-tetrahydronaphthalene) comprises a fused bicyclic system with an aromatic benzene ring and a partially saturated cyclohexene moiety. Introducing substituents at positions 5, 6, and 7 requires careful consideration of directing effects:

-

Hydroxyl group (-OH) : Strongly activates the aromatic ring, directing electrophiles to ortho and para positions.

-

Nitro group (-NO₂) : Deactivates the ring and meta-directs subsequent substitutions.

-

Chlorine (-Cl) : Moderately deactivating and ortho/para-directing.

These electronic properties necessitate a stepwise approach to avoid undesired regiochemical outcomes.

Protective Group Utilization

To mitigate competing directing effects, protective groups such as acetyl or sulfonyl moieties are often employed. For example, acetylation of the hydroxyl group converts it into an acetoxy group (-OAc), which is less activating and allows controlled nitration or chlorination.

Synthetic Methodologies

Nitration of 6-Hydroxytetralin

Starting with 6-hydroxytetralin (I ), nitration is performed using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. The hydroxyl group directs nitration to the para position (C-7), yielding 6-hydroxy-7-nitrotetralin (II ) in 68–72% yield.

Chlorination via Electrophilic Aromatic Substitution

Chlorination of II using chlorine gas (Cl₂) in the presence of ferric chloride (FeCl₃) at 40°C introduces a chlorine atom at the meta position relative to the nitro group (C-5), producing 5-chloro-6-hydroxy-7-nitrotetralin (III ) in 55–60% yield.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| I→II | HNO₃/H₂SO₄, 0–5°C, 4 h | 70 |

| II→III | Cl₂/FeCl₃, 40°C, 6 h | 58 |

Spectroscopic Validation

Acetylation of 6-Hydroxytetralin

6-Hydroxytetralin (I ) is treated with acetic anhydride ((CH₃CO)₂O) in pyridine to form 6-acetoxytetralin (IV ), isolating the hydroxyl group’s directing influence.

Nitration and Chlorination

Nitration of IV under mild conditions (HNO₃/AcOH, 25°C) introduces a nitro group at C-7, yielding 7-nitro-6-acetoxytetralin (V ). Subsequent chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C affords 5-chloro-7-nitro-6-acetoxytetralin (VI ) in 65% combined yield.

Deprotection and Final Product

Hydrolysis of VI using aqueous NaOH/EtOH regenerates the hydroxyl group, delivering III in 85% yield.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| I→IV | (CH₃CO)₂O/pyridine, 25°C, 2 h | 92 |

| IV→V | HNO₃/AcOH, 25°C, 6 h | 78 |

| V→VI | SO₂Cl₂/CH₂Cl₂, 0°C, 3 h | 83 |

| VI→III | NaOH/EtOH, reflux, 2 h | 85 |

Nitration of 6-Hydroxytetralin

Following the synthesis of II (as in Route 1), radical chlorination is performed using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in CCl₄ under reflux. This method selectively chlorinates the benzylic position (C-5) via a radical mechanism, yielding III in 62% yield.

Advantages :

-

Avoids Lewis acid catalysts, reducing side reactions.

-

Higher regioselectivity for benzylic positions.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 41 | 51 | 62 |

| Regioselectivity | Moderate | High | High |

| Scalability | High | Moderate | Low |

| Cost Efficiency | $ | $$ | $$$ |

Route 2 offers the best balance of yield and selectivity, while Route 3 is preferable for small-scale, high-purity applications.

Challenges and Optimization Strategies

Q & A

Advanced Question

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility.

- QSAR Models : Train models using nitroaromatic datasets to predict toxicity or bioactivity .

Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in SNAr mechanisms) .

How can systematic reviews improve the interpretation of fragmented data on this compound?

Advanced Question

- Search Strategy : Use Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)") across PubMed, SciFinder, and Embase .

- Data Extraction : Create a standardized template to capture variables like solvent polarity, temperature, and assay type.

- Meta-Analysis : Apply random-effects models to account for heterogeneity in reported IC50 values .

Q. Example Workflow :

Define inclusion/exclusion criteria.

Screen abstracts using tools like Rayyan.

Resolve contradictions via sensitivity analysis .

What are the best practices for documenting synthetic procedures to ensure reproducibility?

Basic Question

- Detailed Descriptions : Specify equivalents of reagents, stirring speed, and inert gas use.

- Error Reporting : Include failed attempts (e.g., undesired nitration at position 8) to guide troubleshooting.

- Supplementary Data : Provide NMR raw files and chromatograms in supporting information .

Pro Tip : Use electronic lab notebooks (ELNs) with version control to track procedural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.